molecular formula C13H15ClN6O3 B14146017 2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 714235-48-0

2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B14146017
CAS No.: 714235-48-0
M. Wt: 338.75 g/mol
InChI Key: SXBOFDLFUZFXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chlorobenzylamine with 2,4,6-trichloropyrimidine to form an intermediate, which is then further reacted with nitroethanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorophenyl phenyl ether
  • 2-Amino-6-chlorophenyl ethanol
  • 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile

Uniqueness

2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

714235-48-0

Molecular Formula

C13H15ClN6O3

Molecular Weight

338.75 g/mol

IUPAC Name

2-[[6-amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C13H15ClN6O3/c14-9-3-1-8(2-4-9)7-17-13-18-11(15)10(20(22)23)12(19-13)16-5-6-21/h1-4,21H,5-7H2,(H4,15,16,17,18,19)

InChI Key

SXBOFDLFUZFXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)Cl

solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.